molecular formula C22H27N3O5 B12157860 {1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B12157860
M. Wt: 413.5 g/mol
InChI Key: FBCITVYTATYDBK-UHFFFAOYSA-N
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Description

The compound {1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a complex organic molecule characterized by its unique structure, which includes a methoxyphenyl group, a pyrazinone ring, and a cyclohexylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps:

    Formation of the Pyrazinone Ring: The pyrazinone ring can be synthesized through the condensation of 4-methoxyphenylhydrazine with an appropriate diketone under acidic conditions.

    Acylation: The pyrazinone intermediate is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form the acylated pyrazinone.

    Amidation: The acylated pyrazinone is reacted with cyclohexylamine to form the corresponding amide.

    Final Coupling: The amide is then coupled with bromoacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group, potentially leading to further oxidation products.

    Reduction: The carbonyl group in the pyrazinone ring can be reduced to form a hydroxyl group, altering the electronic properties of the ring.

    Substitution: The methoxy group can undergo nucleophilic aromatic substitution, especially under basic conditions, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Reduced pyrazinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, {1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Medicine

In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs. Its various functional groups allow for modifications that could enhance its pharmacological properties.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which {1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, altering their activity. The methoxyphenyl group and pyrazinone ring could play crucial roles in binding to molecular targets, while the cyclohexylacetic acid moiety could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    {1-[({[5-(4-hydroxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    {1-[({[5-(4-methylphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in {1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid can significantly influence its chemical reactivity and biological activity compared to its analogs. This functional group can affect the compound’s electronic properties, making it unique in its interactions and applications.

Properties

Molecular Formula

C22H27N3O5

Molecular Weight

413.5 g/mol

IUPAC Name

2-[1-[[[2-[5-(4-methoxyphenyl)-2-oxopyrazin-1-yl]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C22H27N3O5/c1-30-17-7-5-16(6-8-17)18-13-25(20(27)12-23-18)14-19(26)24-15-22(11-21(28)29)9-3-2-4-10-22/h5-8,12-13H,2-4,9-11,14-15H2,1H3,(H,24,26)(H,28,29)

InChI Key

FBCITVYTATYDBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

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